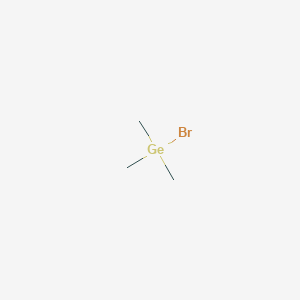
P-Quaterphenyl
Vue d'ensemble
Description
P-Quaterphenyl is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It can be considered as next in the series of benzene, biphenyl, and para-terphenyl . It is an aromatic hydrocarbon and a chromophore .
Synthesis Analysis
P-Quaterphenyl has been synthesized under conditions of physical vapor transport (PVT) . The growth of p-quaterphenyl crystalline films from solution drops on substrates has been studied under conditions of slow isothermal evaporation of the solvent . A thermotropic poly(ether ketone) based on the p-quaterphenyl unit has also been synthesized .Molecular Structure Analysis
The molecular structure of P-Quaterphenyl consists of four phenyl groups connected in the para position . The crystal structure consists of parallel molecular layers close-packed in the “herringbone parquet” order . The surface energies of the (100), (010), (110), and (001) faces of p-quaterphenyl (100) crystals were determined in the approximation of the OPLS atomic force field method .Physical And Chemical Properties Analysis
P-Quaterphenyl has a molar mass of 306.408 g·mol−1 . It has a melting point of >300 °C and a boiling point of 428 °C . The surface energy of the most developed (001) face was studied experimentally by the contact angle method .Applications De Recherche Scientifique
Electrical Conductivity in Polycrystalline Films : P-Quaterphenyl films demonstrate significant electrical conductivity properties. Studies have shown that the charge transport through the material's bulk is controlled by traps, involving mechanisms like hopping and the Poole–Frenkel phenomenon (Tkaczyk, 2000).
Solid-State Blue Emitters : P-Quaterphenyl derivatives exhibit strong blue fluorescence with good to excellent quantum yields in the solid state, making them promising for applications as blue emitters in optoelectronic devices (Fu, Zhang, Yan, & Zhao, 2012).
Structural Phase Transition : Raman studies of P-Quaterphenyl have explored its structural phase transitions, affected by temperature and pressure. These transitions show an evolution towards a displacive regime while remaining continuous (Girard, Dělugeard, Pichon, & Toudic, 1992).
Rotational Diffusion in Solutions : The rotational diffusion of P-Quaterphenyl in non-polar solvents has been studied, revealing behaviors that align with hydrodynamic theory under certain conditions (Canonica, Schmid, & Wild, 1985).
Quinoidal Charge Delocalization in Cation Radicals : Structural analysis of P-Quaterphenyl cation radicals has provided insights into the quinoidal stabilization of cationic charges, which is fundamental to understanding the high conductivities in poly-p-phenylene oligomers (Banerjee, Lindeman, & Rathore, 2007).
Organic/Inorganic Photodiodes : P-Quaterphenyl thin films have been used in the development of photodiodes, showing promising optical properties and responsiveness to different laser sources (Attia, Saadeldin, Soliman, Gadallah, & Sawaby, 2016).
Thermal Influence on Electrical Conductivity : Temperature changes significantly affect the electrical conductivity of P-Quaterphenyl layers, showing a switching effect in thin films (Świa̧tek, 1977).
Thermodynamic Properties : The thermodynamic properties of P-Quaterphenyl, including molar heat capacity and phase transition enthalpy, have been measured, providing essential data for its applications in various fields (Saito, Atake, & Chihara, 1985).
Safety And Hazards
Orientations Futures
P-Quaterphenyl has potential applications in organic electronics due to its ability to form large single-crystal plates or films during growth from solutions . It is of great interest for the possibility of obtaining organic semiconductor crystals with a perfect structure in organic electronics and photonics .
Propriétés
IUPAC Name |
1-phenyl-4-(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRIERYVMZVKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059657 | |
| Record name | p-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [Sigma-Aldrich MSDS] | |
| Record name | p-Quaterphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
P-Quaterphenyl | |
CAS RN |
135-70-6 | |
| Record name | p-Quaterphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Quaterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Quaterphenyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-QUATERPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1':4',1'':4'',1'''-Quaterphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-quaterphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-QUATERPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AQM6D0RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














